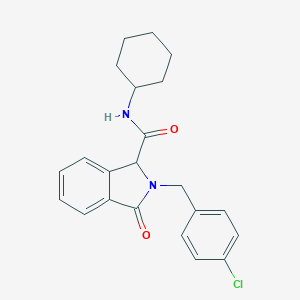
2-(4-chlorobenzyl)-N-cyclohexyl-3-oxo-1-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzyl)-N-cyclohexyl-3-oxo-1-isoindolinecarboxamide, commonly known as CCMI, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. CCMI is a member of the isoindoline family of compounds and is a derivative of the well-known drug thalidomide.
Applications De Recherche Scientifique
CCMI has been shown to have potential applications in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, CCMI has been shown to inhibit the growth of various cancer cell lines, including pancreatic cancer and multiple myeloma. CCMI has also been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. In neuroscience, CCMI has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of CCMI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CCMI has been shown to inhibit the activity of TNF-α, a cytokine that plays a role in inflammation and the immune response. CCMI has also been shown to inhibit the activity of IKKβ, a protein kinase that plays a role in the NF-κB signaling pathway. Inhibition of these pathways could explain the immunomodulatory and anti-inflammatory effects of CCMI.
Biochemical and Physiological Effects
CCMI has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and anti-tumor effects. CCMI has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. CCMI has also been shown to inhibit the proliferation of various cancer cell lines, including pancreatic cancer and multiple myeloma. In addition, CCMI has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CCMI is its relatively simple synthesis method, which makes it easily accessible for researchers. CCMI also has a broad range of potential applications in various scientific fields, which makes it a versatile compound for research. However, one limitation of CCMI is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on CCMI. One area of research could be the development of more efficient synthesis methods for CCMI, which could increase the yield and reduce the cost of the compound. Another area of research could be the investigation of the mechanism of action of CCMI, which could provide insights into its potential applications in various scientific fields. Additionally, further research could be conducted to explore the potential use of CCMI in the treatment of neurodegenerative diseases and autoimmune diseases.
Méthodes De Synthèse
The synthesis of CCMI involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine to form 2-(4-chlorobenzyl)-N-cyclohexylacetamide. This intermediate is then reacted with phthalic anhydride to form the final product, CCMI. The synthesis of CCMI has been reported in various research papers, and the yield of the final product is typically around 50-60%.
Propriétés
Formule moléculaire |
C22H23ClN2O2 |
|---|---|
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methyl]-N-cyclohexyl-3-oxo-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C22H23ClN2O2/c23-16-12-10-15(11-13-16)14-25-20(18-8-4-5-9-19(18)22(25)27)21(26)24-17-6-2-1-3-7-17/h4-5,8-13,17,20H,1-3,6-7,14H2,(H,24,26) |
Clé InChI |
ROKXUFMACKOTAE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl |
SMILES canonique |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-allyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B292906.png)
![N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea](/img/structure/B292907.png)

![methyl 2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292910.png)
![2,3-Dihydro-2-benzylidene-3-oxo-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B292911.png)
![1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292913.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292915.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292916.png)
methanone](/img/structure/B292920.png)
![6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B292921.png)
![4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292922.png)
![4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B292923.png)
![N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292925.png)
![N-allyl-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292926.png)